Product packaging for 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole(Cat. No.:)

5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole

Cat. No.: B13578805
M. Wt: 226.23 g/mol
InChI Key: DWKQCUCNWWQDRZ-UHFFFAOYSA-N
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Description

Scaffold Hopping and Bioisosteric Replacements in Analogue Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry for the design of novel analogues with improved properties. These approaches involve replacing a core structural motif (scaffold) or a specific functional group with another that retains the key biological activity but may have a better pharmacokinetic or safety profile.

Scaffold Hopping: In the context of 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole, scaffold hopping could involve replacing the isoxazole ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of the key interacting groups. For example, the isoxazole ring could potentially be replaced by a pyrazole, oxazole, thiazole, or even a triazole ring. Each of these replacements would alter the electronic and physicochemical properties of the molecule, potentially leading to improved activity, selectivity, or ADME properties.

Bioisosteric Replacements: This strategy focuses on replacing specific substituents or functional groups with others that have similar steric and electronic properties. For the this compound scaffold, several bioisosteric replacements could be considered:

Amino Group Bioisosteres: The 5-amino group could be replaced by other hydrogen bond donors like a hydroxyl (-OH) or a methylamino (-NHCH₃) group to probe the importance of the primary amine.

Phenyl Ring Bioisosteres: The central phenyl ring could be replaced by other aromatic or non-aromatic cyclic systems, such as thiophene, pyridine, or even a bicyclic system, to explore different spatial orientations and electronic properties.

Pyrazole Ring Bioisosteres: The pyrazole ring could be replaced by other heterocycles like isoxazole, triazole, or tetrazole to investigate the importance of the specific arrangement of nitrogen atoms for biological activity.

The application of these advanced design strategies can lead to the discovery of new chemical entities with distinct intellectual property and potentially superior therapeutic profiles compared to the original lead compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N4O B13578805 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(4-pyrazol-1-ylphenyl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N4O/c13-12-8-11(15-17-12)9-2-4-10(5-3-9)16-7-1-6-14-16/h1-8H,13H2

InChI Key

DWKQCUCNWWQDRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=NOC(=C3)N

Origin of Product

United States

Pre Clinical Biological Activity and Molecular Mechanism Studies

Enzyme Inhibition Studies and Mechanistic Insights

No experimental data was found regarding the inhibitory activity of 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole against the following enzyme targets.

No studies were identified that evaluated the inhibitory effects of this compound on Janus kinases (JAK), mitogen-activated protein kinases (MAPK), or Aurora kinases. While various pyrazole (B372694) and isoxazole (B147169) derivatives have been explored as kinase inhibitors, specific data for this compound is not available.

There is no published data on the cyclooxygenase (COX-1 or COX-2) inhibitory activity or selectivity of this compound. The isoxazole scaffold is present in some known COX inhibitors, but the activity of this specific substitution pattern has not been reported.

No research was found describing the modulation of histone deacetylases (HDACs) by this compound.

The inhibitory potential of this compound against secreted phospholipase A2 (sPLA2) has not been documented in the available literature.

There is no information available regarding the interaction of this compound with prostaglandin reductase 2 (PTGR2).

Receptor Ligand Binding and Modulation

No studies were found that investigated the binding affinity or modulatory effects of this compound at any specific biological receptors.

Modulation of Specific Protein-Protein Interactions (PPIs)

The interaction between the transcription factors GATA4 and NKX2-5 is crucial for cardiogenesis and has been implicated in pathological conditions like cardiomyocyte hypertrophy nih.gov. The synergistic activation of cardiac genes by the GATA4-NKX2-5 complex represents a key protein-protein interaction that has become a target for small molecule inhibitors.

Extensive research has focused on a class of compounds with a phenylisoxazole core structure as modulators of this specific PPI nih.govnih.gov. A significant study explored the chemical space around a hit compound, phenylisoxazole carboxamide 1, by synthesizing and characterizing 220 derivatives nih.govnih.govacs.org. The structure-activity relationship (SAR) analysis from this research revealed that an aromatic substituent on the isoxazole ring is a key determinant for the inhibition of GATA4-NKX2-5 transcriptional synergy nih.govnih.govhelsinki.fi. Although data for this compound is not explicitly detailed, its structural features—notably the aromatic pyrazolyl-phenyl group at the 3-position of the isoxazole ring—align with the general requirements identified for this class of inhibitors.

The most potent inhibitors identified in these studies modulate the hypertrophic agonist-induced expression of cardiac genes nih.gov. For example, the compound N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide was identified as a potent inhibitor with an IC₅₀ of 3 µM nih.gov. Further studies on a potent inhibitor from this class, referred to as 3i-1000, demonstrated that it could reduce the hypertrophic response in neonatal rat cardiomyocytes and improve cardiac function in animal models of myocardial injury nih.govresearchgate.net.

Compound NameStructureActivity/PotencyReference
Phenylisoxazole carboxamide 1Structure not explicitly provided in abstractIdentified as a hit compound that inhibits GATA4-NKX2-5 transcriptional synergy. nih.govnih.gov
N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamidePhenylisoxazole core with N-[4-(diethylamino)phenyl]carboxamide and 5-methyl substitutions.IC₅₀ = 3 µM for inhibition of GATA4-NKX2-5 transcriptional synergy. nih.gov
3i-1000A potent inhibitor from the phenylisoxazole class.Inhibited stretch- and phenylephrine-induced hypertrophic response in cardiomyocytes. nih.govresearchgate.net

No studies have been identified that investigate the activity of this compound in modulating other specific protein-protein interactions beyond the GATA4-NKX2-5 complex.

Cellular and In Vitro Pathway Perturbations

The pyrazole and isoxazole heterocyclic scaffolds are recognized for their presence in a wide range of biologically active compounds, including those with anticancer properties nih.govespublisher.com. Numerous derivatives incorporating these rings have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.

While specific cytotoxic data for this compound are not available, studies on structurally related compounds provide insight into the potential of this chemical class. For instance, various isoxazole and pyrazole derivatives have demonstrated cytotoxic effects against cell lines such as the human breast adenocarcinoma (MCF-7), lung carcinoma (A549), pancreatic cancer (Panc-1), and colon adenocarcinoma (Caco-2, HT-29) lines srrjournals.comresearchgate.netmdpi.com.

One study on novel isoxazole/pyrazole derivatives showed that some of the tested compounds exhibited high cytotoxic potency against Panc-1 carcinoma cells researchgate.net. Another research effort focusing on substituted aryl derivatives of isoxazole-pyrazolo[1,5-a]pyrimidines identified compounds with remarkable antitumor activity, with IC₅₀ values in the nanomolar range against prostate (PC3), lung (A549), and breast (MCF7) cancer cell lines nih.gov. These findings underscore the potential of the pyrazolyl-phenyl-isoxazole scaffold as a basis for the development of novel antiproliferative agents.

Compound Class/DerivativeCell Line(s)Reported Activity (IC₅₀)Reference
Substituted Isoxazole/Pyrazole DerivativesPanc-1 (Pancreatic), Caco-2 (Colorectal)High potency against Panc-1; moderate to weak against Caco-2. researchgate.net
Isoxazole-pyrazolo[1,5-a]pyrimidine derivative (Compound 139)PC3 (Prostate), A549 (Lung), MCF7 (Breast), DU145 (Prostate)PC3 = 0.03 µM; A549 = 0.011 µM; MCF7 = 0.017 µM; DU145 = 0.042 µM nih.gov
Phenylpyrazalopyrimidine derivative (Compound 10)HT-29 (Colon), SK-OV-3 (Ovarian)Inhibited cell proliferation by 90% (HT-29) and 79% (SK-OV-3) at 50 µM. mdpi.com
Bis-pyrazole derivative (Compound 75)SMMC7721 (Liver), SGC7901 (Gastric), HCT116 (Colon)0.76 to 2.01 µM nih.gov

Antioxidant and Free Radical Scavenging Activities in Cellular Models

While specific studies on the antioxidant activity of this compound in cellular models are not extensively detailed in available literature, the broader class of compounds containing isoxazole and pyrazole moieties has demonstrated significant potential in free radical scavenging. The inherent chemical properties of these heterocyclic rings are central to their antioxidant capabilities.

Research into various isoxazole derivatives has confirmed their ability to act as potent antioxidants. For instance, a study on isoxazole-based chalcones identified compounds with substantial antioxidant activity in 1,1-diphenyl-2-picrylhydrazine (DPPH) free radical scavenging assays. mdpi.com One particular chalcone derivative containing three methoxy groups on the phenyl ring exhibited an IC50 value of 5 µg/mL, equivalent to the standard antioxidant, gallic acid. mdpi.comijpca.org Another investigation involving fluorophenyl-isoxazole-carboxamide derivatives reported high antioxidant potency, with IC50 values as low as 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml in a DPPH assay, significantly more potent than the positive control, Trolox. nih.gov The mechanism of action is often attributed to the ability of the isoxazole ring and its substituents to donate electrons, thereby neutralizing reactive oxygen species. researchgate.net Quantum chemical calculations performed on some derivatives confirmed that the phenolic OH group is often the active center for these free radical reactions. researchgate.net

Table 1: Antioxidant Activity of Related Isoxazole and Pyrazole Derivatives

Compound ClassAssayKey Findings (IC50)Reference Compound
Isoxazole-containing ChalconeDPPH Radical Scavenging5 µg/mLGallic Acid (5 µg/mL) mdpi.com
Fluorophenyl-isoxazole-carboxamide (Compound 2a)DPPH Radical Scavenging0.45 ± 0.21 µg/mLTrolox (3.10 ± 0.92 µg/mL) nih.gov
Fluorophenyl-isoxazole-carboxamide (Compound 2c)DPPH Radical Scavenging0.47 ± 0.33 µg/mLTrolox (3.10 ± 0.92 µg/mL) nih.gov
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH Radical Scavenging1.3 × 10–3 MNot specified nih.gov
Isoxazole Derivative (Compound C3)DPPH Radical Scavenging10.96 µMNot specified semanticscholar.org

Antimicrobial Properties against Specific Bacterial and Fungal Strains

The combination of pyrazole and isoxazole rings within a single molecular framework is a recognized strategy in medicinal chemistry for developing novel antimicrobial agents. nih.gov These heterocyclic systems are present in numerous compounds that exhibit a broad spectrum of activity against various pathogenic bacteria and fungi. researchgate.netmdpi.com

Studies on compounds structurally related to this compound have shown promising results. For example, certain isoxazole-based chalcones displayed superior antibacterial activity compared to their dihydropyrazole counterparts, with one derivative showing a potent Minimum Inhibitory Concentration (MIC) of 1 µg/mL. mdpi.com Conversely, dihydropyrazoles demonstrated remarkable antifungal activity, with one compound exhibiting an IC50 of 2 ± 1 µg/mL. mdpi.com Another study highlighted an isoxazole pyrazole carboxylate derivative with significant antifungal effects against the phytopathogenic fungus Rhizoctonia solani, recording an EC50 value of 0.37 μg/mL. nih.gov The presence of specific substituents on the phenyl rings attached to the heterocyclic core often plays a crucial role in enhancing the antimicrobial potency. ijpca.org

Table 2: Antimicrobial Activity of Selected Isoxazole and Pyrazole Derivatives

Compound Class/DerivativeTarget Organism(s)Activity MetricResult
Isoxazole-containing Chalcone (Compound 28)BacteriaMIC1 µg/mL mdpi.com
Dihydropyrazole (Compound 46)FungiIC502 ± 1 µg/mL mdpi.com
Isoxazole Pyrazole Carboxylate (Compound 7ai)Rhizoctonia solani (Fungus)EC500.37 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidine DerivativesGram-positive & Gram-negative BacteriaMICPotent activity, in some cases less than Ampicillin tandfonline.com
3,5-disubstituted-pyrazole ether-linked isoxazolineBacteriaMICActive at 100 μg/mL, similar to ciprofloxacin researchgate.net
5-amino-pyrazole derivative (Compound 3a)S. aureus, B. subtilis, E. coli, P. aeruginosaMICMore potent than Linezolid nih.gov

Immunomodulatory Effects on Isolated Immune Cells

Isoxazole derivatives have been extensively investigated for their ability to modulate the immune system, exhibiting a range of effects from immunosuppression to immunostimulation. nih.govbohrium.com These activities are typically evaluated in vitro using isolated immune cells such as peripheral blood mononuclear cells (PBMC), lymphocytes, and macrophages. science24.commdpi.com

For instance, certain N′-substituted derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide, a compound with a core structure similar to this compound, have demonstrated immunosuppressive activity. nih.gov Some derivatives have been shown to suppress the phytohemagglutinin A (PHA)-induced proliferation of human PBMCs in a dose-dependent manner. science24.com In contrast, other related compounds exhibit immunostimulatory properties. 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide was found to stimulate the mitogen-induced proliferation of lymphocytes and increase the production of the pro-inflammatory cytokine IL-1β in peritoneal cell cultures. nih.govmdpi.com Further studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide confirmed its ability to modulate T and B lymphocyte subsets in lymphoid organs. nih.gov These differential effects highlight the potential for specific structural modifications to fine-tune the immunomodulatory profile of isoxazole-based compounds.

Table 3: Immunomodulatory Effects of Related Isoxazole Derivatives on Isolated Immune Cells

Compound/Derivative ClassCell TypeObserved Effect
5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides (MZO-2)Human PBMCSuppressed PHA-induced proliferation science24.com
5-amino-3-methyl-1,2-oxazole-4-carbohydrazideMurine LymphocytesStimulated mitogen-induced proliferation nih.govmdpi.com
5-amino-3-methyl-1,2-oxazole-4-carbohydrazideMurine Peritoneal CellsIncreased LPS-elicited IL-1β production nih.govmdpi.com
5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazideMurine T and B LymphocytesModulated the percentage and absolute number of lymphocyte subsets nih.gov
5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazidesMurine Immune CellsDose-dependent immunosuppressive to immunostimulatory actions nih.gov

Biotransformation and Pre-clinical Metabolic Stability Studies (e.g., microsomal stability, in vitro enzyme assays)

Pre-clinical evaluation of a compound's metabolic stability is a critical step in drug discovery, providing insights into its potential pharmacokinetic profile, specifically its rate of metabolic clearance. A primary method for this assessment is the in vitro liver microsomal stability assay. creative-bioarray.comevotec.com This assay quantifies the intrinsic clearance of a compound by incubating it with liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes like cytochrome P450s (CYPs). evotec.com

The standard protocol for a microsomal stability assay involves several key steps:

Incubation: The test compound, such as this compound, is incubated at a specific concentration (e.g., 1 µM) with a defined amount of liver microsomal protein (e.g., 0.5 mg/mL) at 37°C. evotec.com Microsomes from various species (human, rat, mouse) can be used to study interspecies differences in metabolism. creative-bioarray.com

Reaction Initiation: The metabolic reaction is initiated by adding a necessary cofactor, typically NADPH. evotec.com Control incubations are run without the cofactor to account for any non-enzymatic degradation.

Time-Course Sampling: Aliquots are taken from the incubation mixture at several time points (e.g., 0, 5, 15, 30, and 45 minutes). The reaction in each aliquot is immediately stopped by adding a quenching solution, such as acetonitrile. evotec.com

Analysis: After processing, the samples are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to measure the concentration of the remaining parent compound. creative-bioarray.com

Data Interpretation: The rate of disappearance of the compound over time is used to calculate key metabolic stability parameters, including the in vitro half-life (t½) and the intrinsic clearance (Clint). researchgate.net

Compounds with high metabolic stability (long half-life, low clearance) in these assays are generally more likely to have better bioavailability and a longer duration of action in vivo. While specific biotransformation data for this compound are not publicly detailed, this in vitro enzyme assay represents the standard industry approach to generating such pre-clinical metabolic information.

Computational Chemistry and Molecular Modeling for Rational Design

Molecular Docking and Scoring for Target Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in drug design for predicting the binding mode and affinity of a ligand to its target protein.

In the absence of direct docking studies for 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole, we can look at studies on analogous compounds. For instance, isoxazole-based molecules have been investigated as potential inhibitors of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer. Virtual screening and molecular docking simulations of a library of isoxazole-containing compounds from the ZINC database identified several potential Hsp90 inhibitors. These studies revealed that the isoxazole (B147169) scaffold could effectively bind to the ATP-binding site of Hsp90, forming key hydrogen bonds and hydrophobic interactions with residues such as Gly97, Asn51, and Lys58. researchgate.net

Similarly, isoxazole-carboxamide derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. Molecular docking studies of these compounds into the active site of COX-2 have shown that substitutions on the phenyl ring can significantly influence the binding orientation and selectivity. For example, a 3,4-dimethoxy substitution on the phenyl ring was found to push the 5-methyl-isoxazole ring into a secondary binding pocket, leading to favorable interactions. nih.gov

Table 1: Illustrative Molecular Docking Scores of Structurally Related Isoxazole Derivatives

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Isoxazole-based compoundsHsp90-8.00 to -8.42Gly97, Asn51, Lys58
Isoxazole-carboxamide derivativesCOX-2-7.5 to -9.2Arg513, Tyr355, Ser530

Note: The data in this table is illustrative and based on studies of isoxazole derivatives, not this compound itself.

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is another cornerstone of drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new "hit" molecules that possess the desired features.

For a compound like this compound, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors (from the amino group and nitrogen atoms in the heterocyclic rings), aromatic rings, and hydrophobic centers. Studies on N(3)-phenylpyrazinones as corticotropin-releasing factor 1 (CRF1) receptor antagonists have successfully employed this approach. Researchers developed a six-point pharmacophore model that included two hydrogen bond acceptors, one hydrogen bond donor, two hydrophobic regions, and one aromatic ring. nih.govnih.gov This model was then used to predict the activity of new compounds and guide their design. nih.govnih.gov

Virtual screening of large chemical databases using such pharmacophore models is a time and cost-effective strategy for hit identification. cambridgemedchemconsulting.com For isoxazole-containing compounds, virtual screening has been used to identify novel inhibitor chemotypes for targets like LpxC, an enzyme involved in bacterial lipopolysaccharide synthesis. nih.gov

Table 2: Hypothetical Pharmacophore Features for this compound

Pharmacophoric FeaturePotential Origin in the Molecule
Hydrogen Bond DonorAmino group on the isoxazole ring
Hydrogen Bond AcceptorNitrogen and oxygen atoms in the isoxazole and pyrazole (B372694) rings
Aromatic RingPhenyl ring, pyrazole ring, isoxazole ring
Hydrophobic CenterPhenyl and heterocyclic rings

Note: This table presents a hypothetical pharmacophore model based on the structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of newly designed compounds.

Several QSAR studies have been conducted on isoxazole and pyrazole derivatives. For example, a 3D-QSAR study on tricyclic isoxazole analogues as antidepressant agents identified that the steric and electrostatic fields were the most significant contributors to their inhibitory activity. yakhak.org Another study on newer isoxazole derivatives as anti-inflammatory agents developed a QSAR model that showed a good correlation between the observed and predicted activities, helping to identify the key structural features for potency. researchgate.net These models are built using various molecular descriptors such as electronic, steric, and hydrophobic parameters.

Table 3: Example of a 2D-QSAR Equation for a Series of Bioactive Compounds

pIC50 = 0.5 * LogP - 0.2 * MW + 0.8 * HBA + 1.5

DescriptorDescription
pIC50 The negative logarithm of the half-maximal inhibitory concentration, a measure of potency.
LogP The logarithm of the partition coefficient, a measure of lipophilicity.
MW Molecular Weight.
HBA Number of Hydrogen Bond Acceptors.

Note: This is a generic, illustrative QSAR equation and does not represent a specific model for this compound.

Molecular Dynamics Simulations to Explore Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-target complex over time. This technique allows researchers to observe the conformational changes, flexibility, and stability of the binding interactions, offering insights that are not available from static docking poses.

MD simulations have been applied to understand the binding of isoxazole derivatives to various biological targets. For instance, in a study of isoxazole derivatives as farnesoid X receptor (FXR) agonists, MD simulations were used to explore the stability of the ligand-protein complexes and to identify key amino acid residues involved in the binding. nih.gov The simulations can reveal the role of water molecules in the binding site and provide a more accurate estimation of the binding free energy.

De Novo Design and Lead Optimization through Computational Approaches

De novo design algorithms use computational methods to generate novel molecular structures with desired properties, often starting from a basic scaffold or a set of pharmacophoric points. These approaches can be used to explore novel chemical space and design compounds with improved potency and selectivity.

Lead optimization is the process of modifying a promising "hit" compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile. Computational approaches play a vital role in this process. For pyrazole-based compounds, lead optimization strategies have been employed to develop potent inhibitors of various enzymes. nih.gov This often involves iterative cycles of computational design, chemical synthesis, and biological testing. For example, by analyzing the structure-activity relationship of a series of pyrazole inhibitors, researchers can identify positions on the molecule where modifications are likely to enhance activity or improve other properties. nih.gov

Future Research Directions and Potential Applications in Chemical Biology

Development of Advanced, Sustainable Synthetic Methodologies for Isoxazole-Pyrazole Hybrids

The future synthesis of 5-Amino-3-[4-(1-pyrazolyl)phenyl]isoxazole and its analogs will increasingly prioritize green and sustainable chemistry principles to minimize environmental impact. benthamscience.comnih.gov Traditional multi-step syntheses often rely on toxic solvents, stoichiometric reagents, and energy-intensive conditions, leading to significant waste generation. nih.gov Advanced methodologies aim to overcome these limitations by improving efficiency, atom economy, and safety.

Future synthetic strategies will likely focus on:

Microwave-Assisted Synthesis: This technique significantly reduces reaction times, often improves yields, and allows for solvent-free conditions, representing a greener alternative to conventional heating. rasayanjournal.co.innih.gov

Ultrasound-Based Reactions: Sonication provides mechanical energy to drive reactions, offering another energy-efficient method that can enhance reaction rates and yields under mild conditions. benthamscience.comnih.gov

One-Pot and Multi-Component Reactions (MCRs): Combining several synthetic steps into a single operation without isolating intermediates streamlines the synthesis process, saving time, resources, and reducing solvent waste. jocpr.com An efficient one-pot synthesis of isoxazole-bearing pyrazole (B372694) derivatives has been demonstrated, providing a template for future work. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, enhanced safety for handling hazardous intermediates, and straightforward scalability, making it an ideal platform for the sustainable production of heterocyclic libraries.

Green Solvents and Catalysts: The exploration of environmentally benign solvents (e.g., water, ionic liquids) and reusable heterogeneous or organocatalysts will be essential to reduce the ecological footprint of synthesis. benthamscience.comnih.gov

MethodologyTraditional ApproachAdvanced/Sustainable ApproachKey Advantages
Energy Input Conventional heating (oil baths)Microwave irradiation, UltrasonicationReduced reaction time, Lower energy consumption. jocpr.com
Reaction Setup Multi-step, with intermediate isolationOne-pot, Multi-component reactionsIncreased efficiency, Reduced waste and solvent use. jocpr.com
Solvents Volatile organic compounds (VOCs)Water, Ionic liquids, Solvent-freeReduced environmental impact, Improved safety. benthamscience.com
Catalysis Homogeneous metal catalystsHeterogeneous catalysts, OrganocatalystsCatalyst reusability, Lower toxicity. nih.gov

Identification of Novel Biological Targets and Undiscovered Mechanisms of Action

The isoxazole-pyrazole scaffold is a "privileged structure," known to interact with a wide range of biological targets. researchgate.net Derivatives have shown activity as inhibitors of enzymes like cyclooxygenases (COX), various protein kinases, and Heat Shock Protein 90 (Hsp90). nih.govnih.govfrontiersin.org For this compound, a key future direction is to move beyond known targets and uncover novel mechanisms of action.

Promising research avenues include:

Broad Kinase Screening: The compound should be screened against large panels of human kinases to identify novel and potent inhibitory activities. Kinases such as VEGFR, c-Met, and p38 MAP kinase are known targets for related structures and represent logical starting points. scispace.comnih.gov

Phenotypic Screening: Unbiased cell-based assays can reveal unexpected biological activities without a preconceived target. Hits from these screens can then be subjected to target deconvolution studies.

Chemoproteomics: Advanced techniques like Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP) can identify direct protein targets of the compound in a native cellular context, revealing previously unknown interactions.

Exploring Non-Enzymatic Targets: Research could investigate interactions with targets such as G protein-coupled receptors (GPCRs), ion channels, or even nucleic acids, where related heterocyclic compounds have shown activity. purdue.edunih.gov

Rational Design and Synthesis of Highly Potent and Selective Chemical Probes

A chemical probe is a highly potent and selective small molecule used to study the function of a specific biological target. purdue.edu Developing a probe from the this compound scaffold is a critical step in validating its biological targets and exploring their roles in disease. The process relies on rational design and iterative structure-activity relationship (SAR) studies. researchgate.net

The design process should involve:

Structure-Based Design: If a crystal structure of the target protein is available, computational docking can be used to predict how modifications to the lead compound will affect binding affinity and selectivity. nih.gov

Systematic Scaffold Modification: A library of analogs should be synthesized to explore the SAR. Key modifications could include:

Substitution on the phenyl ring to probe hydrophobic and electronic interactions.

Alkylation or acylation of the 5-amino group to explore hydrogen bonding capacity.

Modification of the pyrazole ring to fine-tune steric and electronic properties.

Incorporation of Functional Groups: To create versatile probes, functional handles like alkynes or azides can be incorporated for "click" chemistry applications, allowing for the attachment of biotin (B1667282) (for pull-down assays) or fluorophores (for imaging).

Modification SiteProposed Functional GroupRationale for ModificationPotential Outcome
Phenyl Ring Fluoro, Chloro, TrifluoromethylModulate electronic properties and lipophilicity. nih.govEnhance binding affinity, Improve cell permeability.
5-Amino Group Acetyl, Methyl, Small alkyl chainsAlter hydrogen bond donor/acceptor profile.Increase selectivity for target protein.
Pyrazole Ring Small alkyl groupsProbe steric tolerance in the binding pocket.Optimize potency and selectivity.
Scaffold Core Linker with terminal alkyne/azideEnable covalent attachment of reporter tags.Create probes for imaging or affinity purification.

Applications in Pre-clinical Tool Development for Disease Research

Once potent and selective probes based on this compound are developed, they become invaluable tools for preclinical research, particularly in oncology, inflammation, and neurobiology, where isoxazole (B147169) and pyrazole derivatives have shown promise. researchgate.netespublisher.comnih.gov

Potential applications include:

Target Validation: Using the probe to specifically inhibit its target in cell culture or animal models of disease can confirm the target's role in the disease pathology. For example, inhibiting a specific kinase in a cancer cell line can validate it as a therapeutic target. nih.gov

Elucidating Signaling Pathways: A selective probe allows researchers to dissect complex cellular signaling pathways by observing the downstream effects of inhibiting a single protein.

In Vivo Imaging: Fluorescently-tagged probes could enable real-time visualization of target engagement and localization within living cells or organisms.

Pharmacodynamic Biomarkers: The probe can be used to develop assays that measure target engagement in preclinical models, which is crucial for establishing a link between target inhibition and therapeutic effect.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. astrazeneca.comijirt.org Integrating these technologies into the research program for this compound can dramatically enhance efficiency and success rates. researchgate.net

Key AI/ML applications include:

Predictive Modeling: ML models, such as graph neural networks, can be trained on existing data for isoxazole-pyrazole hybrids to predict the biological activity, physicochemical properties, and potential toxicity of novel, virtual derivatives. astrazeneca.com This allows researchers to prioritize the synthesis of compounds with the highest likelihood of success.

De Novo Design: Generative AI models can design entirely new molecules based on the isoxazole-pyrazole scaffold that are optimized for activity against a specific target and possess favorable drug-like properties. acm.orgspringernature.com

Synthesis Planning: AI tools can assist chemists by proposing efficient and sustainable synthetic routes for target molecules, retrosynthetically analyzing complex structures to identify optimal starting materials and reaction conditions. acm.org

Active Learning: This ML approach can intelligently guide experimental work by selecting which compounds to synthesize and test next to gain the most information, thereby reducing the number of compounds needed to achieve project goals.

AI/ML ApplicationDescriptionImpact on Research
Virtual Screening ML models predict the activity of large virtual libraries of compounds against a target. researchgate.netPrioritizes synthesis efforts on the most promising candidates.
Generative Models AI algorithms design novel molecules with desired properties (e.g., high potency, low toxicity). acm.orgExpands chemical space beyond known derivatives.
ADMET Prediction Models predict Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles. frontiersin.orgReduces late-stage attrition by identifying problematic compounds early.
Automated Synthesis Planning AI suggests optimal and sustainable synthetic pathways for target molecules. acm.orgAccelerates the "make" phase of the discovery cycle.

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